Product packaging for Aldosterone 21-sulfate(Cat. No.:CAS No. 52036-29-0)

Aldosterone 21-sulfate

Cat. No.: B1200029
CAS No.: 52036-29-0
M. Wt: 440.5 g/mol
InChI Key: LWCMITUCQRJZGP-ZVIOFETBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldosterone 21-sulfate is a sulfated conjugate of the essential mineralocorticoid hormone, Aldosterone. As a metabolite, it is part of the complex metabolic pathway of Aldosterone, which is a critical component of the renin-angiotensin-aldosterone system (RAAS) and is indispensable for regulating blood pressure, plasma sodium (Na+), and potassium (K+) levels . The primary function of Aldosterone is to act on mineralocorticoid receptors (MR) in the distal tubules and collecting ducts of the kidney, promoting sodium and water reabsorption into the blood and the excretion of potassium into the urine . Research into this compound provides valuable insight into the metabolism and elimination pathways of Aldosterone itself. Investigating this conjugate is crucial for studies focused on hypertension, endocrine disorders, and the homeostasis of electrolytes and fluids. This high-purity compound is offered as a reference standard to support reliable and reproducible results in analytical and biochemical research, including mass spectrometry, immunoassay development, and metabolic profiling. This product is designated "For Research Use Only" and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O8S B1200029 Aldosterone 21-sulfate CAS No. 52036-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52036-29-0

Molecular Formula

C21H28O8S

Molecular Weight

440.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C21H28O8S/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28)/t14-,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

LWCMITUCQRJZGP-ZVIOFETBSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O

Synonyms

aldosterone 21-sulfate

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Aldosterone 21 Sulfate

The creation of Aldosterone (B195564) 21-sulfate is a targeted biochemical modification of its precursor, aldosterone. This process is crucial for altering the biological activity and facilitating the excretion of aldosterone.

Precursor Identification and Metabolic Pathways: Origin from Aldosterone

Aldosterone 21-sulfate is directly derived from aldosterone, a steroid hormone synthesized in the zona glomerulosa of the adrenal cortex. thieme-connect.comthieme-connect.comwikipedia.orgwikipedia.org Aldosterone itself is produced from cholesterol through a series of enzymatic steps. nih.govfrontiersin.orgnih.govjst.go.jpresearchgate.net The conversion of aldosterone to this compound represents one of the metabolic fates of aldosterone in the body. While the primary route for aldosterone metabolism involves reduction and conjugation with glucuronic acid in the liver and kidneys, a smaller portion undergoes sulfation. thieme-connect.comthieme-connect.com Specifically, this compound has been identified as a water-soluble metabolite of aldosterone. thieme-connect.com

Role of Sulfation/Sulfoconjugation Processes

The formation of this compound occurs via a process known as sulfation or sulfoconjugation. selfdecode.comoup.com This is a phase II detoxification reaction where a sulfonate group (SO3-) is added to the aldosterone molecule. selfdecode.comoup.com This reaction is catalyzed by sulfotransferase enzymes (SULTs). oup.com Sulfation generally increases the water solubility of compounds, making them less biologically active and more readily excretable in urine. thieme-connect.comoup.com The sulfation of aldosterone specifically at the C21 position results in the formation of this compound. thieme-connect.com

Tissue and Cellular Sites of Formation

The biosynthesis of this compound is not ubiquitous and is known to occur in specific tissues and cell types, most notably the adrenal glands and the liver.

Adrenal Gland Involvement

The adrenal gland is a primary site for the formation of this compound. nih.gov Studies have shown that concentrations of this compound are higher in adrenal vein blood compared to peripheral blood, indicating its production within the adrenal gland itself. thieme-connect.comthieme-connect.comnih.gov In vitro incubations of adrenal gland homogenates have also demonstrated the capacity of this tissue to produce this compound. nih.gov It is estimated that a small fraction, approximately 2.5%, of the aldosterone produced by the adrenal glands is converted to this compound. thieme-connect.comthieme-connect.com

Hepatic Contributions

The liver, a central organ for metabolizing hormones and other substances, also contributes to the formation of this compound. thieme-connect.comthieme-connect.com While the liver is the main site for the conversion of aldosterone to its major metabolite, 3α,5β-tetrahydroaldosterone-3-glucuronide, it also possesses the enzymatic machinery for sulfation. thieme-connect.com Animal studies have suggested the possibility of local aldosterone production in the liver during injury, which could then be subject to sulfation. nih.govfrontiersin.org

Formation by Aldosterone-Producing Cells (e.g., Adenomas)

Aldosterone-producing adenomas, which are benign tumors of the adrenal gland, are also capable of synthesizing this compound. thieme-connect.comnih.gov These adenomas autonomously produce excessive amounts of aldosterone, and research has shown that when incubated with aldosterone, these tumor cells convert it into this compound. thieme-connect.comnih.gov This finding further solidifies the role of aldosterone-producing cells in the formation of this sulfated metabolite. Patients with primary aldosteronism, often caused by such adenomas, have been found to excrete significantly higher amounts of this compound compared to healthy individuals. thieme-connect.comthieme-connect.com

FindingTissue/Cell TypeImplication
Higher concentration in adrenal vein vs. peripheral blood thieme-connect.comthieme-connect.comnih.govAdrenal GlandDirect evidence of production within the adrenal gland.
In vitro production from homogenates nih.govAdrenal GlandConfirms the enzymatic capacity for synthesis.
Conversion of aldosterone to this compound thieme-connect.comnih.govAldosterone-Producing AdenomasDemonstrates that tumor cells retain the metabolic pathway.
Increased urinary excretion in primary aldosteronism thieme-connect.comthieme-connect.comAldosterone-Producing AdenomasLinks overproduction of aldosterone to increased formation of its sulfated metabolite.
Presence of sulfotransferase enzymes nih.govfrontiersin.orgLiverSuggests a role in the systemic clearance and metabolism of aldosterone via sulfation.

This compound: A Closer Look at its Formation

This compound is a significant metabolite of the potent mineralocorticoid hormone, aldosterone. This sulfated form is produced through an enzymatic process primarily in the adrenal glands and liver. While its biological activity is considerably lower than its parent compound, understanding its biosynthesis is crucial for a comprehensive view of aldosterone metabolism and its physiological implications. This article delves into the enzymatic formation of this compound, focusing on the key enzymes and regulatory mechanisms involved.

Metabolism, Degradation, and Excretion of Aldosterone 21 Sulfate

Pathways of Metabolization and Deconjugation

The transformation and breakdown of Aldosterone (B195564) 21-sulfate are crucial for its eventual elimination from the body. This process primarily involves enzymatic hydrolysis, which cleaves the sulfate (B86663) group, thereby altering the compound's properties and facilitating further metabolic steps.

Hydrolysis by Sulfatase Enzymes

The principal mechanism for the deconjugation of Aldosterone 21-sulfate is hydrolysis, a chemical reaction catalyzed by a class of enzymes known as sulfatases. thieme-connect.comebi.ac.uk These enzymes are responsible for cleaving sulfate esters from a wide variety of substrates, including steroids. ebi.ac.ukoup.com The hydrolysis of this compound by sulfatases results in the release of free aldosterone and a sulfate ion. This enzymatic action is a critical step, as the removal of the water-soluble sulfate group renders the steroid less polar. nih.gov

Methods have been developed to measure the excretion of this compound by first hydrolyzing it with sulfatase and then quantifying the resulting free steroid. thieme-connect.com This underscores the fundamental role of sulfatase enzymes in the metabolic pathway of this compound.

Identification of Sulfatase Isoforms and Activity (Inferred)

While direct studies identifying the specific sulfatase isoforms responsible for this compound hydrolysis are limited, the broader knowledge of steroid sulfatase (STS) provides inferential evidence. STS, also known as aryl sulfatase C, is the key enzyme in the hydrolysis of various steroid sulfates. oup.com Given that this compound is a steroid sulfate, it is highly probable that STS is involved in its deconjugation.

Furthermore, commercially available recombinant sulfatase enzymes, such as Sulfazyme™, have been shown to effectively hydrolyze cortisol-21-sulfate, a structurally similar compound. imcstips.com This suggests that specific sulfatases possess the capability to act on 21-sulfated steroids, further implicating them in the metabolism of this compound. The activity of these enzymes is essential for regulating the levels of active steroid hormones. oup.com

Circulatory Dynamics and Distribution

The movement and concentration of this compound within the body's fluids provide insights into its production, transport, and clearance.

Concentrations in Biological Fluids (e.g., Adrenal Vein vs. Peripheral Blood)

Studies have demonstrated significantly higher concentrations of this compound in the adrenal vein compared to peripheral blood. thieme-connect.comnih.govthieme-connect.com This finding strongly indicates that the adrenal glands are a primary site of its production. nih.gov In vitro incubations of adrenal gland homogenates have also confirmed the synthesis of this compound. nih.gov

The concentration gradient between the adrenal and peripheral circulation highlights the localized production and subsequent distribution of this metabolite throughout the body.

Comparative Plasma Levels with Aldosterone

In peripheral plasma, the concentration of this compound is considerably lower than that of its parent compound, aldosterone. thieme-connect.comnih.govthieme-connect.com Research indicates that peripheral plasma concentrations of this compound are approximately one-tenth those of aldosterone in both normal and hypertensive individuals. thieme-connect.comnih.govthieme-connect.com

Table 1: Comparative Plasma Concentrations

CompoundRelative Peripheral Plasma Concentration
Aldosterone~10x
This compound~1x

This table provides an approximate comparison based on available research data. thieme-connect.comnih.govthieme-connect.com

Elimination Routes and Urinary Excretion Patterns

The final stage in the lifecycle of this compound is its elimination from the body, primarily through the urine. A minor fraction of aldosterone produced by the adrenal glands, estimated to be around 2.5%, is found in the urine as this compound. thieme-connect.comthieme-connect.com

Studies on the excretion of radiolabeled [3H]-Aldosterone 21-sulfate administered to human subjects have shown an irregular pattern of excretion. nih.gov A significant finding from these studies was that in a majority of subjects, the primary metabolite excreted was an unidentified compound that was less polar than this compound. nih.gov This suggests that following deconjugation, the liberated aldosterone likely undergoes further metabolic transformations before being excreted.

The urinary excretion of this compound can be influenced by physiological conditions. For instance, in normal subjects on a regular sodium diet, the 24-hour urinary excretion was found to be approximately 2.09 ± 0.64 μg. thieme-connect.comthieme-connect.com However, in a patient with primary aldosteronism, the excretion was six times greater, highlighting the impact of aldosterone overproduction on the levels of its sulfated metabolite. thieme-connect.comthieme-connect.com

Table 2: Urinary Excretion of this compound

Subject Group24-Hour Urinary Excretion (μg)
Normal Subjects (Normal Sodium Diet)2.09 ± 0.64
Patient with Primary Aldosteronism~12.54

Data sourced from studies on aldosterone metabolism. thieme-connect.comthieme-connect.com

Quantification of Urinary Excretion

The measurement of this compound in urine allows for an assessment of a fraction of the total daily production of aldosterone. thieme-connect.com In the urine, a small quantity of this compound is present, which is estimated to correspond to about 2.5% of the aldosterone produced by the adrenal glands. thieme-connect.com

To quantify this metabolite, specific laboratory methods have been developed. One such method involves the synthesis of this compound and its separation from another urinary metabolite, aldosterone-18-oxo-glucuronide. thieme-connect.com The quantification process includes the hydrolysis of this compound using a sulfatase enzyme. This enzymatic action cleaves the sulfate group, converting the metabolite back to free aldosterone. thieme-connect.com The resulting free steroid is then measured using established techniques like the double isotope technique. thieme-connect.com

Studies in healthy individuals have established baseline excretion rates. In a study involving five normal subjects on a diet with normal sodium intake, the average 24-hour urinary excretion of this compound was determined to be 2.09 ± 0.64 micrograms. thieme-connect.comthieme-connect.com

Urinary Excretion of this compound in Normal Subjects

Subject Group Number of Subjects Dietary Condition Mean 24-hour Urinary Excretion (µg)

Observed Variations in Excretion in Different Physiological States

The excretion of this compound exhibits notable variations in different physiological and pathological conditions. These variations are particularly evident in states of altered aldosterone production, such as primary aldosteronism.

In a patient diagnosed with primary aldosteronism, a condition characterized by the excessive and autonomous production of aldosterone, the urinary excretion of this compound was found to be significantly elevated. thieme-connect.comthieme-connect.com The excretion was approximately six times greater than that observed in normal individuals. thieme-connect.comthieme-connect.com This finding is consistent with the higher concentration of this compound found in the adrenal vein blood compared to peripheral blood, suggesting its production within the adrenal gland. thieme-connect.comnih.gov In fact, incubations of homogenates from aldosterone-producing adenomas have been shown to convert aldosterone into this compound. thieme-connect.com

Furthermore, studies comparing hypertensive subjects to normal subjects have noted differences in plasma concentrations, which can influence urinary excretion. The peripheral plasma concentrations of this compound in both normal and hypertensive subjects are about one-tenth those of aldosterone. nih.gov Research involving the administration of radiolabeled [3H]-Aldosterone 21-sulfate to both normal and hypertensive individuals has shown that the compound is excreted in an irregular pattern. nih.gov

Comparative Urinary Excretion of this compound

Physiological State Observed Excretion Level
Normal 2.09 ± 0.64 µ g/24h

Biological Activities and Physiological Significance of Aldosterone 21 Sulfate

Mineralocorticoid Receptor Interaction and Binding Affinity

The interaction of any steroid with its receptor is the initial step that dictates its biological potency. For Aldosterone (B195564) 21-sulfate, this interaction is significantly weaker than that of aldosterone, a characteristic that defines its physiological role.

While direct in vitro competitive binding assay data for Aldosterone 21-sulfate against the mineralocorticoid receptor is not widely available in the reviewed scientific literature, its binding affinity can be inferred as being exceptionally low from its minimal biological activity. thieme-connect.comnih.gov In contrast, other metabolites of aldosterone have been studied more extensively. For instance, 21-deoxyaldosterone, which lacks the 21-hydroxyl group, retains a very high affinity for the mineralocorticoid receptor, comparable to that of aldosterone itself. nih.gov This highlights the critical role of the substitution at the C21 position in determining receptor affinity. The bulky sulfate (B86663) group in this compound, compared to the simple hydrogen in 21-deoxyaldosterone, drastically reduces its ability to effectively bind to the receptor.

Comparative Binding Affinity for the Mineralocorticoid Receptor (Rat Kidney Cytosol)

CompoundRelative Binding Affinity (%) vs. [³H]Aldosterone
Aldosterone100%
This compoundData not available in reviewed literature; inferred to be very low (<1%)
21-Deoxyaldosterone94% nih.gov
3α,5β-Tetrahydroaldosterone<0.01% nih.gov
CortisolAffinity is equivalent to Aldosterone nih.govtohoku.ac.jp
DeoxycorticosteroneHigh affinity, similar to Aldosterone nih.gov

Ligand-Receptor Dynamics (Inferred)

In Vitro and In Vivo Bioactivity Studies

Bioactivity studies in preclinical models provide functional evidence of a compound's physiological effects, corroborating the inferences made from binding affinity data.

Studies utilizing adrenalectomized rats, a standard preclinical model for assessing mineralocorticoid activity, have consistently demonstrated the low biological potency of this compound. When administered to these animals, its activity is approximately 1% or less than 1% of that of aldosterone. thieme-connect.comnih.govthieme-connect.com This profound reduction in activity directly reflects its poor interaction with the mineralocorticoid receptor. The sulfation at the C21 position effectively renders the molecule largely inactive as a direct mineralocorticoid agonist compared to its parent hormone.

Comparative Mineralocorticoid Bioactivity in Adrenalectomized Rat Model

CompoundRelative Mineralocorticoid Activity vs. Aldosterone
Aldosterone100%
This compound~1% thieme-connect.com or <1% nih.gov

Despite its low potency, this compound does exhibit measurable mineralocorticoid effects when administered at sufficient doses. In rat bioassays, administration of this compound at doses ranging from 10 to 100 micrograms was shown to reduce the urinary sodium-to-potassium (Na+/K+) ratio. caymanchem.combiovalley.frglpbio.com The reduction of this ratio is a hallmark of mineralocorticoid action, indicating an increase in sodium reabsorption and potassium excretion by the kidney. nih.gov This finding, while confirming that the compound retains a sliver of mineralocorticoid activity, also reinforces its low potency, as significantly higher doses are required to elicit this effect compared to aldosterone.

Electrolyte Modulating Effects of this compound in Rats

CompoundDose Range (subcutaneous)Observed Effect on Urinary Na+/K+ Ratio
This compound10 - 100 µg caymanchem.comglpbio.comReduction in Na+/K+ ratio caymanchem.comglpbio.com

Putative Roles in Fluid and Electrolyte Homeostasis

Contribution to Renal Sodium and Potassium Handling

This compound demonstrates a capacity to influence the renal handling of sodium and potassium, a key function of mineralocorticoids. caymanchem.com Studies in adrenalectomized rats have shown that administration of this compound leads to a reduction in the sodium-to-potassium ratio in urine. caymanchem.com This effect, indicative of mineralocorticoid activity, is achieved by promoting the reabsorption of sodium and the excretion of potassium in the kidneys. wikipedia.orgclevelandclinic.org However, the potency of this compound in this regard is less than 1% of that of aldosterone. caymanchem.comnih.gov

The excretion of this compound in healthy individuals on a normal sodium diet is approximately 2.09 + /−0.64 μg/24 h. thieme-connect.comthieme-connect.com In contrast, a patient with primary aldosteronism, a condition characterized by excessive aldosterone production, showed a six-fold greater excretion of this metabolite. thieme-connect.comthieme-connect.com This suggests a correlation between aldosterone levels and the production of its sulfated metabolite.

Parameter Finding Source
Biological Activity Reduces sodium-to-potassium ratio in rat urine caymanchem.com
Potency Less than 1% of aldosterone's mineralocorticoid activity caymanchem.comnih.gov
Normal Excretion 2.09 + /−0.64 μg/24 h in subjects on a normal sodium diet thieme-connect.comthieme-connect.com
Excretion in Primary Aldosteronism Six times greater than in normal subjects thieme-connect.comthieme-connect.com

Indirect Influences on Blood Pressure Regulation (Inferred fromthieme-connect.com)

Given that this compound retains a fraction of the mineralocorticoid activity of aldosterone, it can be inferred that it contributes, albeit modestly, to the regulation of blood pressure. thieme-connect.comhealthmatters.io Aldosterone's primary role in blood pressure control is mediated through its effects on sodium and water retention in the kidneys. wikipedia.orgclevelandclinic.org By promoting sodium reabsorption, aldosterone increases blood volume, which in turn elevates blood pressure. healthmatters.io

Parameter Inferred Influence on Blood Pressure Source
Mechanism Promotes sodium and water retention, increasing blood volume wikipedia.orgclevelandclinic.orghealthmatters.io
Relative Concentration Adrenal vein concentration is higher than peripheral; about one-tenth that of aldosterone thieme-connect.comthieme-connect.com

Interactions with Other Endocrine and Regulatory Systems (Inferred from Aldosterone contextwikipedia.orghealthmatters.ionih.gov)

The physiological actions of this compound are not isolated but are integrated with other major endocrine and regulatory networks.

Cross-talk within the Renin-Angiotensin-Aldosterone System (RAAS) (Inferred from Aldosterone contextwikipedia.orghealthmatters.ionih.gov)

Aldosterone is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. clevelandclinic.orgwikipedia.orgnih.gov The system is activated by a drop in blood pressure or a decrease in sodium levels, leading to the release of renin from the kidneys. clevelandclinic.orgnih.gov Renin then initiates a series of reactions that culminate in the production of angiotensin II, which in turn stimulates the adrenal glands to secrete aldosterone. wikipedia.org

As a metabolite of aldosterone, the levels of this compound are intrinsically linked to the activity of the RAAS. thieme-connect.comthieme-connect.com When the RAAS is activated and aldosterone secretion increases, it is logical to infer that the production and circulating levels of this compound would also rise. thieme-connect.comthieme-connect.com Conversely, drugs that inhibit the RAAS, such as ACE inhibitors or angiotensin II receptor blockers, would be expected to decrease the production of both aldosterone and its sulfated metabolite. nih.gov Therefore, this compound can be viewed as a marker of RAAS activity, reflecting the body's efforts to maintain blood pressure and electrolyte balance.

Modulatory Effects on Steroid Hormone Cascades (Inferred from Aldosterone contextnutripath.com.auzrtlab.com)

The synthesis of aldosterone is part of a complex steroid hormone cascade that begins with cholesterol. eurekakit.com A series of enzymatic reactions in the adrenal cortex converts cholesterol into various steroid hormones, including mineralocorticoids, glucocorticoids, and androgens. nih.gov The production of aldosterone from progesterone (B1679170) involves several enzymatic steps. eurekakit.com

Analytical Methodologies for Aldosterone 21 Sulfate Research

Sample Preparation and Extraction Techniques for Biological Matrices

The initial and most critical step in the analysis of aldosterone (B195564) 21-sulfate is its effective isolation from complex biological matrices such as urine and plasma. The choice of extraction technique is paramount to remove interfering substances and concentrate the analyte, thereby ensuring the accuracy and reliability of subsequent analyses.

Aldosterone 21-sulfate is present in biological fluids like urine and blood, with adrenal vein blood showing higher concentrations than peripheral blood. thieme-connect.comnih.gov The primary goal of isolation is to separate the steroid conjugate from proteins, salts, and other metabolites that could interfere with quantification.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples. For steroid analysis, reversed-phase cartridges, such as C18, are commonly employed. nih.govahajournals.org The sample is loaded onto the cartridge, interfering substances are washed away with a polar solvent, and the analyte of interest is then eluted with a less polar solvent. For instance, after enzymatic hydrolysis, free steroid hormones can be isolated and preconcentrated using automated solid-phase extraction. rsc.org An integrated workflow using an Oasis MAX µElution Plate, which is a type of SPE plate, has been described for the automated extraction of aldosterone from plasma.

Supported Liquid Extraction (SLE): SLE serves as a high-throughput alternative to traditional liquid-liquid extraction (LLE). In this method, the aqueous sample is absorbed onto a solid, inert diatomaceous earth support. A water-immiscible organic solvent, such as methyl-tert-butyl ether (MtBE), is then passed through the support to selectively elute the analyte, leaving behind water-soluble interferences. researchgate.netnih.gov This technique produces clean extracts comparable to LLE but in a format amenable to automation. researchgate.net

Column Chromatography: For further purification and fractionation, column chromatography techniques can be applied. For example, after an initial extraction with Sep-Pak C18 cartridges, a Sephadex DEAP-LH-20 column can be used to separate the extract into fractions containing neutral, glucuronide, and sulfate-conjugated steroids. ahajournals.org

Since many analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are not suitable for the direct analysis of conjugated steroids, a hydrolysis step is required to cleave the sulfate (B86663) group from this compound, yielding free aldosterone. wada-ama.org This deconjugation is a critical pre-treatment step.

Acid Hydrolysis: This traditional method involves treating the sample with a strong acid, often at elevated temperatures. For instance, acidifying urine to pH 1 was a standard procedure to hydrolyze aldosterone conjugates. thieme-connect.comthieme-connect.comoup.com However, these harsh conditions can lead to the degradation of the aldosterone molecule itself, forming artifacts such as 18,21-anhydroaldosterone and aldosterone-γ-etiolactone, which compromises the accuracy of the measurement. thieme-connect.commdpi.com

Enzymatic Hydrolysis: To overcome the drawbacks of acid hydrolysis, enzymatic methods are now preferred due to their mild reaction conditions (e.g., neutral pH) and higher specificity. mdpi.comnih.gov

Crude Enzyme Preparations: Initially, crude enzyme preparations from sources like the mollusc Helix pomatia were used. These preparations contain both sulfatase and β-glucuronidase activity, allowing for the simultaneous cleavage of both types of conjugates. mdpi.comnih.gov However, they also contain other enzymatic activities that can be undesirable for specific analytical applications. nih.gov

Purified and Engineered Sulfatases: More recently, purified arylsulfatase from Pseudomonas aeruginosa (PaS) has been shown to be a highly selective enzyme for hydrolyzing steroid sulfates without affecting glucuronide conjugates. nih.gov Furthermore, protein engineering and directed evolution have been used to create mutant PaS variants with significantly enhanced activity and broader substrate scope, including the ability to hydrolyze α-configured steroid sulfates which are resistant to the wild-type enzyme. wada-ama.orgnih.gov The use of ultrasound has also been shown to drastically shorten the time required for enzymatic hydrolysis, reducing it from hours to minutes. rsc.org

Hydrolysis MethodDescriptionAdvantagesDisadvantagesReference
Acid HydrolysisTreatment with strong acid (e.g., HCl at pH 1) at elevated temperatures.Effective for cleaving conjugates.Harsh conditions can cause analyte degradation and artifact formation. thieme-connect.comoup.commdpi.com
Enzymatic Hydrolysis (Crude)Use of enzyme preparations from sources like Helix pomatia.Milder conditions than acid hydrolysis; contains both sulfatase and glucuronidase activity.Contains other undesirable enzyme activities (e.g., oxidases, reductases). mdpi.comnih.gov
Enzymatic Hydrolysis (Purified/Engineered)Use of purified or genetically engineered enzymes like Pseudomonas aeruginosa arylsulfatase (PaS).High specificity for sulfate esters; mild reaction conditions; engineered variants have improved activity.May have lower activity for certain steroid configurations unless specifically engineered. wada-ama.orgnih.govnih.gov

Isolation from Urine and Other Biological Samples

Chromatographic Separation Techniques

Following extraction and hydrolysis, chromatographic techniques are employed to separate the resulting free aldosterone from other remaining compounds in the extract before detection.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS), is now considered the gold standard for steroid analysis. frontiersin.orgnih.gov These methods offer high resolution, speed, and specificity.

Reversed-Phase Chromatography: The most common LC mode for steroid separation is reversed-phase chromatography. Analytes are separated based on their hydrophobicity using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.govnih.govoup.com A gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate a wide range of steroids in a single run. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples or when very high specificity is required, 2D-LC can be utilized. This technique involves using two different LC columns, often with different separation mechanisms, to achieve a higher degree of separation than is possible with a single column. researchgate.net

Before the advent of modern LC-MS/MS, other methods were used for the separation and quantification of aldosterone.

Paper Chromatography: This was one of the earliest techniques used for the purification of steroids. It involves spotting the sample on a strip of paper and developing it in a tank with a solvent system. Different compounds migrate at different rates, allowing for their separation. Systems like the Bush B3 system were used for the final separation of aldosterone after acetylation. oup.com

Double Isotope Dilution Assay (DIDA): This highly sensitive and specific technique was a reference method for steroid measurement for many years. snmjournals.orgscispace.com The principle involves adding a known, small amount of the steroid of interest labeled with one isotope (e.g., tritium, ³H) to the biological sample at the start of the procedure. This labeled steroid acts as an internal standard to correct for procedural losses. After extraction and purification (often involving multiple chromatographic steps), the steroid is chemically derivatized using a reagent labeled with a second isotope (e.g., carbon-14, ¹⁴C). The final amount of the steroid in the original sample is calculated from the ratio of the two isotopes (e.g., ³H/¹⁴C) in the purified derivative. snmjournals.org This method was specifically applied to measure the excretion of this compound, where the free steroid was determined by a conventional double isotope technique after hydrolysis with sulfatase. thieme-connect.comthieme-connect.com Though accurate, DIDA was extremely tedious and time-consuming. snmjournals.org

Liquid Chromatography (LC) Applications

Spectrometric Detection and Quantification Methods

The final step of the analytical process is the detection and quantification of the separated aldosterone. Modern methods rely on mass spectrometry for its unparalleled sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the definitive method for steroid quantification in clinical and research laboratories. frontiersin.orgnih.gov After the analyte is separated by LC, it enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI). In a tandem mass spectrometer (typically a triple quadrupole), the precursor ion corresponding to the mass of the analyte is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific fragment ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates interferences, allowing for accurate quantification even at very low concentrations. rsc.orgnih.gov Aldosterone can be detected in negative ESI mode as a deprotonated molecule, or it can be derivatized to enhance its signal in positive ESI mode. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging: This is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. It has been applied to investigate the metabolic phenotypes of aldosterone-producing cell clusters in adrenal tissue, providing insights into the in-situ metabolic profiles of aldosterone and related compounds. ahajournals.orgnih.gov

MethodSample VolumeLinear Range (pmol/L)Lower Limit of Quantification (pmol/L)Precision (CV%)Reference
HPLC-MS/MS200 µL SerumN/A (25-5000 pg/mL)N/A (25 pg/mL)Intra-day: 1.29-6.78%, Inter-day: 1.77-8.64% nih.gov
HPLC-MS/MS (Online SPE)200 µL Plasma69.4–5548.069.4Inter/Intra-assay: <6.3% (for QCs) oup.com
UPLC-MS/MS200 µL Plasma42–416142Total Precision: ≤9.8%
LC-MS/MS (Isotope Dilution)200 µL SerumN/AN/AWithin-day: <11.5%, Between-day: 3.5-12.2% nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (Inferred from general steroid analysis methods[10][11][12])

Immunological and Receptor-Based Assays

Immunological assays, such as radioimmunoassay (RIA), have been historically used for hormone measurement and have been specifically applied to the analysis of this compound following a rigorous extraction procedure. nih.gov These assays are based on the principle of competitive binding between a labeled and unlabeled antigen for a limited number of antibody binding sites. demeditec.com

While often providing high throughput, immunoassays for steroids are prone to significant limitations. nih.gov The primary challenge is a lack of specificity due to the cross-reactivity of the antibody with other structurally related steroids and metabolites. oup.comnih.gov For instance, an immunoassay designed for aldosterone may show cross-reactivity with precursors or other metabolites, leading to inaccurate measurements. oup.comnih.gov This issue is particularly critical when trying to measure a specific metabolite like this compound in a milieu containing the parent hormone and other related compounds. Furthermore, the chemical instability of the sulfate group on steroids can make immunoassay methods unreliable. nih.gov

The development of a reliable immunoassay specifically for this compound would necessitate the production of a highly specific polyclonal or monoclonal antibody that recognizes the intact sulfated molecule. This antibody must demonstrate minimal to no cross-reactivity with unconjugated aldosterone and other metabolites to ensure analytical accuracy.

The validation of such an assay would require a comprehensive evaluation of its performance characteristics, including:

Limit of Detection (LoD) and Limit of Quantitation (LoQ): Establishing the lowest concentration of the analyte that can be reliably measured. sssup.it

Precision: Assessing both intra-assay (within the same run) and inter-assay (between different runs) variability. sssup.it

Accuracy and Specificity: Comparing the results obtained from the immunoassay against a "gold standard" reference method, such as a validated LC-MS/MS procedure. e-enm.orge-enm.org This comparison is crucial to identify any proportional or constant bias caused by cross-reactivity or matrix effects. sssup.ite-enm.org

Given that aldosterone concentrations measured by immunoassay are often found to be higher and less accurate than those measured by LC-MS/MS, it is inferred that a similar or greater discrepancy would exist for its sulfated metabolites. nih.govnih.gov Therefore, while immunoassays can be developed, their results must be interpreted with caution, and assay-specific reference ranges are mandatory. sssup.it

Table 2: Illustrative Performance of Aldosterone Immunoassays This table shows typical performance data for aldosterone immunoassays. These parameters are critical considerations for the development and validation of an assay for this compound.

Emerging Research Areas and Future Trajectories for Aldosterone 21 Sulfate Studies

Unraveling Comprehensive Physiological and Pathophysiological Roles

While aldosterone (B195564) is a potent mineralocorticoid, its sulfated conjugate, aldosterone 21-sulfate, displays markedly different properties. ontosight.aithieme-connect.comthieme-connect.com This metabolite is found in urine, accounting for approximately 2.5% of the daily adrenal production of aldosterone. thieme-connect.comthieme-connect.com Studies have also shown that its concentration is higher in adrenal vein blood compared to peripheral blood, and aldosterone-producing adenomas can convert aldosterone into this water-soluble compound. thieme-connect.comthieme-connect.com

A key characteristic of this compound is its significantly reduced biological activity. Research using an adrenalectomized rat bioassay determined its activity to be approximately 1% of that of its parent compound, aldosterone. thieme-connect.comthieme-connect.com The primary mechanism for this low activity is believed to be the structural alteration introduced by the sulfate (B86663) group at the 21-position. ontosight.ai This modification, which adds a bulky and negatively charged moiety, likely impairs the molecule's ability to effectively bind to and activate the mineralocorticoid receptor, the principal mediator of aldosterone's effects. ontosight.ai The process of sulfation generally increases the water solubility of steroids, a transformation historically viewed as a step toward facilitating renal excretion rather than conferring biological function. cas.czoup.com

While direct evidence for this compound is still nascent, the broader field of steroid research suggests that sulfated steroids can possess unique biological functions independent of their parent hormone's classical receptor pathways. cas.czoup.com For instance, other sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone (B344588) sulfate, are recognized as neurosteroids that can modulate neurotransmitter receptors like the N-methyl-D-aspartic acid (NMDA) and sigma receptors. oup.com Some sulfated steroids may also regulate gene expression through indirect, non-genomic mechanisms. cas.cz Future research on this compound is expected to investigate similar possibilities. Trajectories for study may include examining its potential interactions with cell membrane receptors or transporters and exploring whether it has unique signaling properties in specific tissues, thereby acting as more than just an inactive metabolite.

Mechanistic Elucidation of Low Biological Activity

Role in Disease Pathogenesis Beyond Primary Aldosteronism Context (e.g., as a marker of altered metabolism)

The clinical relevance of this compound has been most clearly demonstrated in the context of primary aldosteronism. In one case, a patient with this condition showed a six-fold greater urinary excretion of this compound compared to healthy individuals on a normal sodium diet, whose excretion was measured at 2.09 ± 0.64 μg/24 h. thieme-connect.comthieme-connect.com This finding establishes the metabolite as a potential marker of significantly increased aldosterone production and altered metabolism. thieme-connect.comthieme-connect.com

Future research is anticipated to explore its role as a biomarker in a wider range of diseases. Altered levels of various sulfated steroids have been implicated in conditions such as neurodegenerative diseases. frontiersin.org Therefore, investigating the levels of this compound in other cardiovascular, renal, or metabolic disorders could reveal its utility as a more general marker of adrenal dysfunction or dysregulated steroid metabolism. Such studies may provide insights into the activity of steroid sulfotransferases (SULTs) and sulfatases (STS), enzymes that are critical in various physiological and pathological processes. cas.cz

Development of Advanced Analytical Techniques for High-Throughput Research

The evolution of analytical chemistry has been pivotal for the study of steroid metabolites. Early methods for quantifying this compound were laborious, often requiring enzymatic hydrolysis with a sulfatase to cleave the sulfate group, followed by the measurement of the liberated free aldosterone using techniques like the double isotope dilution method. thieme-connect.comthieme-connect.com

Modern research now relies on more advanced and high-throughput techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comwada-ama.org These methods offer significant advantages, including the ability to directly analyze the intact sulfated conjugate without the need for a separate hydrolysis step, which was a major limitation of older approaches. oup.comwada-ama.org Techniques such as electrospray ionization (ESI) in negative ion mode are highly effective for detecting and quantifying sulfated steroids. The continued development of these LC-MS/MS methodologies is essential for enabling large-scale clinical studies and advancing our understanding of the "steroidome," the complete profile of steroids, including minor sulfated conjugates like this compound. cas.czwada-ama.org

Comparative Analysis with Other Sulfated Steroid Conjugates

Placing this compound in the context of other steroid conjugates highlights its unique profile. Steroid conjugation, whether through sulfation or glucuronidation, serves to increase water solubility but the biological consequences of these modifications can vary significantly. cas.czfrontiersin.org

Unlike glucuronides, which are generally considered terminal, inactive metabolites destined for excretion, steroid sulfates can have more dynamic roles. cas.cz Many sulfated steroids, such as DHEAS and estrone (B1671321) sulfate, have much longer circulatory half-lives than their unconjugated forms and can act as a systemic reservoir that can be reactivated by sulfatases in target tissues. oup.comfrontiersin.org In contrast, this compound is a minor metabolite, with the primary metabolic route for aldosterone being hepatic conversion to 3α,5β-tetrahydroaldosterone glucuronide. thieme-connect.comthieme-connect.com Furthermore, some sulfated steroids, like cortisol sulfate, retain partial biological activity, whereas the activity of this compound is minimal. thieme-connect.comthieme-connect.com This comparison underscores that while sulfation is a common metabolic pathway, its implications for biological activity and physiological role are highly specific to the individual steroid.

Interactive Data Table: Comparison of this compound with Other Steroid Conjugates

FeatureThis compoundDehydroepiandrosterone Sulfate (DHEAS)Aldosterone-18-GlucuronideCortisol Sulfate
Parent Compound AldosteroneDehydroepiandrosterone (DHEA)AldosteroneCortisol
Relative Abundance Minor metabolite (~2.5% of aldosterone production) thieme-connect.comthieme-connect.comMost abundant circulating steroid hormone metabolite oup.comA significant urinary metabolite of aldosterone thieme-connect.comthieme-connect.comMetabolite, less abundant than DHEAS
Biological Activity Very low (~1% of aldosterone) thieme-connect.comthieme-connect.comActs as a neurosteroid; precursor/reservoir for active androgens/estrogens oup.comConsidered an inactive excretion productRetains partial glucocorticoid activity
Primary Role Largely considered an excretion product ontosight.aiCirculating reservoir, neurosteroid oup.comfrontiersin.orgExcretion product thieme-connect.comthieme-connect.comMetabolite, partial activity
Conjugation Pathway Sulfation ontosight.aiSulfation oup.comGlucuronidation thieme-connect.comthieme-connect.comSulfation

Q & A

Q. How can researchers differentiate this compound’s direct vs. indirect effects in complex systems?

  • Answer : Employ CRISPR-Cas9 knockout models (e.g., MR-null cells) to isolate receptor-mediated effects. Pair with transcriptomic profiling (RNA-seq) to identify secondary pathways influenced by sulfated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.